Inhibitory Potency: Wild-Type ASL Comparison
APBADP demonstrates a competitive inhibition constant (Ki) of 0.09–0.21 µM against human ASL, depending on the substrate [1]. In contrast, the previously characterized inhibitor alanosyl‑AICOR yields Ki values of ~1.3–1.5 µM in the same enzymatic reactions [2]. This represents a 4‑ to 15‑fold improvement in affinity.
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.09 ± 0.04 µM (vs. SAMP); Ki = 0.21 ± 0.08 µM (vs. SAICAR) for human ASL |
| Comparator Or Baseline | Alanoyl‑AICOR: Ki ≈ 1.3 µM (adenylosuccinate cleavage); Ki ≈ 1.5 µM (SAICAR cleavage) for rat ASL |
| Quantified Difference | APBADP Ki is 4.8‑ to 14.4‑fold lower (tighter binding) |
| Conditions | Wild‑type human ASL; SAMP (adenylosuccinate) or SAICAR as varied substrate; pH 7.0, 25°C |
Why This Matters
Lower Ki values translate to more complete target engagement at lower compound concentrations, reducing off‑target effects in cellular assays and enabling robust enzyme inhibition in mechanistic studies.
- [1] Sivendran S, Colman RF. Effect of a new non-cleavable substrate analog on wild-type and serine mutants in the signature sequence of adenylosuccinate lyase of Bacillus subtilis and Homo sapiens. Protein Sci. 2008;17(7):1162-1174. doi:10.1110/ps.034777.108 View Source
- [2] Casey PJ, Lowenstein JM. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR). Biochem Pharmacol. 1987;36(5):705-709. doi:10.1016/0006-2952(87)90712-X View Source
